molecular formula C19H20N2O5S B2920581 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-13-8

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2920581
CAS No.: 878428-13-8
M. Wt: 388.44
InChI Key: IJDTWKBMSWEURC-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic sulfone derivative featuring a thienoimidazolone core substituted with methoxyphenyl groups at distinct positions. The 5,5-dioxide moiety (sulfone group) enhances polarity and stability, while the methoxy substituents at the 2- and 3-positions of the phenyl rings influence electronic and steric properties.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-14-7-5-6-13(10-14)20-16-11-27(23,24)12-17(16)21(19(20)22)15-8-3-4-9-18(15)26-2/h3-10,16-17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDTWKBMSWEURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methoxybenzaldehyde and 3-methoxybenzaldehyde can be reacted with thioamide derivatives in the presence of a suitable catalyst to form the thienoimidazol ring system. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles like halides or amines; reactions are carried out in polar solvents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Target Compound) 2-MeOPh (R1), 3-MeOPh (R2) C19H18N2O5S 386.4* Hypothesized enhanced solubility due to methoxy groups; potential CNS activity
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-EtOPh (R1), 2-MeOPh (R2) C20H22N2O5S 402.5 Ethoxy group may increase lipophilicity; data limited
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-EtOPh (R1), 4-MeOPh (R2) C20H22N2O5S 402.5 Symmetric substitution could impact crystal packing
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CF3Ph (R2), thione (C=S) C18H14F3N2O2S2 409.4 Thione group may alter redox properties; no activity data

*Calculated based on analogous structures; experimental data unavailable in provided evidence.

Structural and Electronic Differences

  • This asymmetry may reduce crystallinity but improve solubility . The trifluoromethyl group in provides strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference could influence binding affinities in biological systems.
  • Functional Group Variations :

    • Replacement of the 2(3H)-one (ketone) in the target compound with a 2(3H)-thione (thione) in alters hydrogen-bonding capacity and metabolic stability. Thiones are more prone to oxidation but may exhibit stronger metal coordination .

Hydrogen Bonding and Crystal Packing

In contrast, analogs like with para-substituted methoxy/ethoxy groups may exhibit more predictable hydrogen-bonding networks due to symmetry, as observed in Etter’s graph-set analysis . Experimental crystallographic data for these compounds is lacking, but SHELX-based refinements (commonly used for small molecules ) could elucidate these differences.

Biological Activity

The compound 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a thieno[3,4-d]imidazole core , which is known for its diverse pharmacological activities. The presence of methoxyphenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of thienoimidazole can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values of related compounds:

Compound NameIC50 (µM)Target Cell Line
Thienoimidazole Derivative A5.85MCF-7 (Breast Cancer)
Thienoimidazole Derivative B4.53A549 (Lung Cancer)
Thienoimidazole Derivative C0.16HCT116 (Colon Cancer)

These findings suggest that the 1-(2-methoxyphenyl)-3-(3-methoxyphenyl) derivative may possess similar anticancer activity, warranting further investigation.

Antiviral Activity

The compound's structural characteristics suggest potential antiviral effects. In particular, thienoimidazole derivatives have been studied for their ability to inhibit viral replication. For example, a related compound demonstrated an EC50 of 3.98 µM against HIV-1, indicating a strong therapeutic index .

The biological activity of the compound is likely mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Certain derivatives have been found to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The interaction with specific receptors or signaling molecules can alter cellular responses, enhancing therapeutic effects.

Case Studies

A notable study explored the effects of a thienoimidazole derivative on cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis in MCF-7 cells. The study highlighted the compound's potential as a lead for developing new anticancer therapies.

Future Directions

Given the promising biological activities observed in related compounds, future research should focus on:

  • Synthesis and Optimization : Developing analogs with improved potency and selectivity.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the specific pathways through which these compounds exert their effects.

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